molecular formula C7H5Br3Hg B14345610 Bromo[(3,5-dibromophenyl)methyl]mercury CAS No. 97578-06-8

Bromo[(3,5-dibromophenyl)methyl]mercury

Cat. No.: B14345610
CAS No.: 97578-06-8
M. Wt: 529.42 g/mol
InChI Key: WZVCLIBHMOPFKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo[(3,5-dibromophenyl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a bromo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo[(3,5-dibromophenyl)methyl]mercury typically involves the reaction of 3,5-dibromobenzyl bromide with mercuric bromide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C7H5Br3+HgBr2C7H5Br3Hg+HBrC_7H_5Br_3 + HgBr_2 \rightarrow C_7H_5Br_3Hg + HBr C7​H5​Br3​+HgBr2​→C7​H5​Br3​Hg+HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict adherence to safety protocols due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bromo[(3,5-dibromophenyl)methyl]mercury undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.

    Complex Formation: The compound can form complexes with other ligands, affecting its reactivity and stability.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on

Properties

CAS No.

97578-06-8

Molecular Formula

C7H5Br3Hg

Molecular Weight

529.42 g/mol

IUPAC Name

bromo-[(3,5-dibromophenyl)methyl]mercury

InChI

InChI=1S/C7H5Br2.BrH.Hg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q;;+1/p-1

InChI Key

WZVCLIBHMOPFKY-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C[Hg]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.